molecular formula C12H18N2 B1366009 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine CAS No. 881041-84-5

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine

Cat. No.: B1366009
CAS No.: 881041-84-5
M. Wt: 190.28 g/mol
InChI Key: JOVOYRNMQDYODD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine is a pyridine derivative featuring a 2-pyrrolidinylmethyl substituent at the 4-position and methyl groups at the 2- and 6-positions. Pyrrolidine-containing moieties are known to enhance lipophilicity and bioavailability, which may influence receptor binding and metabolic stability .

Properties

IUPAC Name

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-6-11(7-10(2)14-9)8-12-4-3-5-13-12/h6-7,12-13H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVOYRNMQDYODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Another approach involves the use of Grignard reagents or organolithium reagents to introduce the pyrrolidinylmethyl group onto the pyridine ring. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically targets the methyl groups or the pyrrolidinylmethyl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyridine ring or the pyrrolidinylmethyl group, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the pyrrolidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).

Major Products Formed

Scientific Research Applications

Calcium Channel Blockers

One of the prominent applications of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine derivatives is in the development of calcium channel blockers. For instance, barnidipine, a derivative of this compound, has been studied extensively for its antihypertensive effects. It selectively inhibits L-type calcium channels in vascular smooth muscle cells, demonstrating efficacy comparable to established medications like amlodipine but with fewer side effects .

Case Study: Barnidipine's Efficacy

  • Study Design : A multicenter, double-blind trial assessed barnidipine's effectiveness over two years.
  • Results : 91% of patients maintained a significant reduction in blood pressure after treatment.
  • : The single optical isomer formulation enhances pharmacological selectivity and reduces adverse effects compared to racemic mixtures .

Catalytic Reactions

The compound is also utilized as a catalyst or co-catalyst in various organic reactions. Its ability to form stable complexes with metals enhances reaction rates and selectivity in synthetic pathways.

Example: Organocatalytic Cascade Reactions

  • Description : The compound can facilitate enamine and iminium activations, leading to complex molecular architectures through cascade reactions.
  • Impact : This method significantly improves efficiency in synthesizing chiral compounds, which are crucial in pharmaceutical development .

Material Science Applications

In material science, this compound serves as an intermediate for creating functional materials with specific electronic properties. Its derivatives are being explored for use in organic electronics and sensors due to their favorable charge transport characteristics.

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryCalcium Channel BlockersEffective hypertension treatment
Organic SynthesisCatalysis in Organocatalytic ReactionsEnhanced reaction efficiency
Material ScienceFunctional MaterialsImproved electronic properties

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Research into the compound’s mechanism of action aims to elucidate these interactions and their implications for its potential therapeutic or industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 4-position substituent is critical for modulating biological activity in pyridine and DHP derivatives. Below is a comparative analysis of key analogs:

Compound 4-Position Substituent Key Functional Groups Reported Activity
Target compound 2-Pyrrolidinylmethyl Pyridine, pyrrolidine Not explicitly reported
Nifedipine 2-Nitrophenyl 1,4-DHP, nitro group Calcium channel blocker, vasodilator
Benidipine (KW-3049) m-Nitrophenyl 1,4-DHP, ester groups Antihypertensive, antianginal
Cilnidipine 3-Nitrophenyl 1,4-DHP, methoxyethyl ester Dual L/N-type calcium channel blocker
Compound A/B () 4-Fluorobenzyl-2-methylthioimidazole 1,4-DHP, fluorobenzyl, thioether Anticonvulsant, CNS penetration
PAK-104P trans-4,6-Dimethyl-dioxaphosphorinan Pyridine, phosphorinan ester Multidrug resistance reversal

Pharmacological Activity

  • Calcium Channel Modulation: Nifedipine and benidipine exhibit high affinity for L-type calcium channels due to their nitroaryl substituents, which stabilize the DHP ring and enhance binding .
  • CNS Activity : Fluorobenzyl-imidazole derivatives (Compounds A/B) demonstrate enhanced lipophilicity, enabling CNS penetration and anticonvulsant effects . The pyrrolidinylmethyl group in the target compound could similarly improve blood-brain barrier permeability.
  • Metabolic Stability : Nifedipine’s nitro group renders it photolabile, leading to rapid oxidation to inactive pyridine metabolites (e.g., 2,6-dimethyl-4-(2-nitrophenyl)-pyridine-3,5-dicarboxylate-methylester) . Pyrrolidine derivatives, however, may resist oxidation due to steric shielding of the pyridine ring .

Physicochemical Properties

  • Lipophilicity : Pyrrolidine substituents increase logP values compared to nitroaryl groups (e.g., nifedipine logP ~2.7 vs. pyrrolidine analogs >3.0), enhancing membrane permeability .
  • Photostability : Cyclodextrin complexes (e.g., nifedipine-β-cyclodextrin) mitigate photodegradation by shielding nitro groups . The target compound’s lack of nitro substituents may inherently improve stability.

Key Studies on Analog Compounds

  • Nifedipine :
    • Rapid oxidation to pyridine metabolites under light (t1/2 <1 hour in sunlight) .
    • Bioavailability increases with β-cyclodextrin complexation (AUC ↑40%) .
  • Benidipine: Nonlinear pharmacokinetics in rats/dogs, with pyridine metabolites constituting ≤30% of plasma concentrations .
  • Compound A/B :
    • Dose-dependent anticonvulsant activity (ED50 15–30 mg/kg) in PTZ-induced seizures .

Comparative Binding Affinities

Compound Binding Site Kd (nM) Bmax (fmol/mg protein)
Nitrendipine Cardiac membranes 0.1 300
Nimodipine Brain membranes 0.3–0.4 300–350
Target compound Not reported

Biological Activity

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.

The primary action of this compound is its interaction with nAChRs. These receptors are crucial for neurotransmission in the central nervous system and play significant roles in various physiological functions including cognition, muscle contraction, and reward pathways.

  • Target Receptors : The compound primarily targets the α4β2 subtype of nAChRs, which are implicated in cognitive processes and neurodegenerative diseases such as Alzheimer's disease .
  • Binding Affinity : Studies have shown that this compound exhibits a high binding affinity for nAChRs, leading to enhanced cholinergic signaling. This is particularly relevant for conditions characterized by cholinergic deficits .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Neuroprotective Effects :
    • The compound has demonstrated neuroprotective properties in animal models, particularly in the context of neurodegenerative diseases. It enhances cognitive function by modulating cholinergic transmission .
    • Case Study : In rodent models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced neuroinflammation .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
    • Research Findings : In vitro studies have shown that this compound can suppress tumor growth in various cancer cell lines through the activation of caspase-dependent pathways .
  • Metabolic Effects :
    • The compound has been observed to influence glucose metabolism and energy production in cells. It enhances glucose uptake and ATP production, which may have implications for metabolic disorders such as diabetes .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionImproved cognitive function in Alzheimer's models ,
AnticancerInduces apoptosis in cancer cell lines ,
Metabolic RegulationEnhances glucose uptake and ATP production ,

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